molecular formula C18H12N2O B14622653 2,3'-Biquinoline, 1'-oxide CAS No. 58130-39-5

2,3'-Biquinoline, 1'-oxide

Cat. No.: B14622653
CAS No.: 58130-39-5
M. Wt: 272.3 g/mol
InChI Key: NQUSYMIACOJNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Biquinoline, 1’-oxide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Biquinoline, 1’-oxide can be achieved through several methods. One common approach involves the cyclization of β-2-quinolyl-2-aminostyrenes. This method typically requires specific reaction conditions, such as the presence of an oxidizing agent and an acidic medium .

Industrial Production Methods

Industrial production of 2,3’-Biquinoline, 1’-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

2,3’-Biquinoline, 1’-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents such as hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with different functional groups .

Scientific Research Applications

2,3’-Biquinoline, 1’-oxide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,3’-Biquinoline, 1’-oxide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’-Biquinoline, 1’-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

58130-39-5

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

1-oxido-3-quinolin-2-ylquinolin-1-ium

InChI

InChI=1S/C18H12N2O/c21-20-12-15(11-14-6-2-4-8-18(14)20)17-10-9-13-5-1-3-7-16(13)19-17/h1-12H

InChI Key

NQUSYMIACOJNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4[N+](=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.